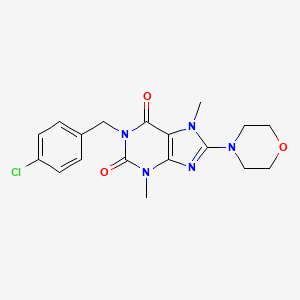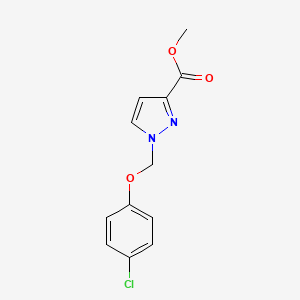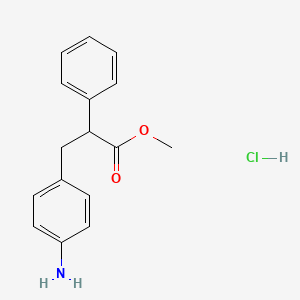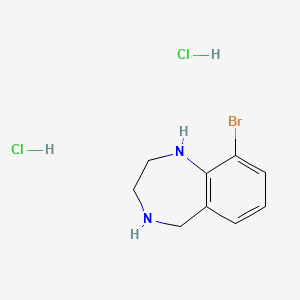
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile” is a chemical compound with the molecular formula C16H9ClN2S and a molecular weight of 296.77 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H9ClN2S . For a more detailed structural analysis, you may need to refer to the compound’s MOL file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C16H9ClN2S, and its molecular weight, 296.77 . For more detailed information, you may need to refer to the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications
Synthesis and Structural Characterization
One study highlights a new route for the synthesis of derivatives through carbon–sulfur bond cleavage reactions in a basic medium, which is vital for developing pharmaceuticals and materials science applications. These derivatives demonstrate potential for further chemical modifications and applications in various domains, including the development of novel compounds with desired physical and chemical properties (Al-Omran & El-Khair, 2014).
Photophysical and Physicochemical Investigation
Another study focuses on synthesizing and investigating novel pyrazoline derivatives, highlighting their photophysical properties such as absorption, emission, and fluorescence quantum yield. These properties make them suitable for applications in fluorescent chemosensors for metal ion detection, demonstrating the compound's potential in environmental monitoring and bioimaging (Khan, 2020).
Organic Electronics
Research into benzothiadiazole-based polymers for high-performance polymer solar cells (PSCs) illustrates the importance of structural modifications, such as chlorination and selenophene introduction, to achieve enhanced photovoltaic performance. These findings underscore the potential of benzothiazole derivatives in developing more efficient materials for solar energy conversion (Zhong et al., 2019).
Corrosion Inhibition
A study on the corrosion inhibition performance of benzothiazole derivatives against steel in acidic solutions demonstrates the chemical's effectiveness in protecting industrial materials. This research provides insights into the application of benzothiazole derivatives in corrosion prevention, which is crucial for extending the lifespan of metal-based infrastructures (Salarvand et al., 2017).
Fluorescence-Based pH Sensing
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) exhibits multifluorescence emissions, making it an efficient chemosensor for pH detection. This application is particularly relevant for biological and environmental monitoring, where accurate and sensitive pH measurements are essential (Li et al., 2018).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTCWNRZDLOQQI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)

![1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2570257.png)
![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2570258.png)
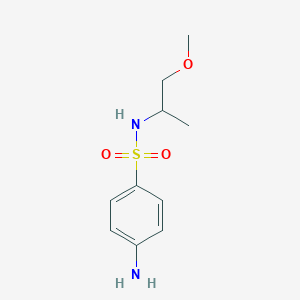
![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2570260.png)
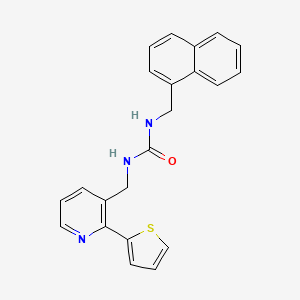
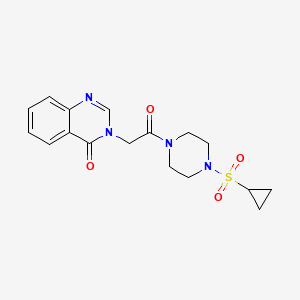
![6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2570267.png)
![3,3-[Spiro-2-adamantyl]-1-indanone hydrazone](/img/structure/B2570268.png)
